Product packaging for Avanafil impurity 26(Cat. No.:CAS No. 1364671-62-4)

Avanafil impurity 26

Cat. No.: B1431322
CAS No.: 1364671-62-4
M. Wt: 430.9 g/mol
InChI Key: BXOLBSYPUBHTRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling is the systematic process of identifying and quantifying impurities in a drug substance or product. veeprho.comglobalpharmatek.com This process is not merely a quality control measure but a fundamental component of drug development that ensures the safety, efficacy, and stability of medications. biomedres.us

The presence of impurities, even in minute quantities, can have a significant impact on the quality, safety, and efficacy of a pharmaceutical product. jpionline.orggrace.com Some impurities can be toxic, mutagenic, or carcinogenic, posing direct health risks to patients. biomedres.usnih.gov Others may reduce the stability of the drug, leading to a shorter shelf life and the formation of degradation products that could be harmful or reduce the drug's effectiveness. chemicea.comgrace.com The presence of impurities can also alter the physical and chemical properties of the drug substance, potentially affecting its therapeutic performance. musechem.com Therefore, rigorous impurity control is paramount to safeguard patient health and ensure the drug performs as intended. grace.compharmaffiliates.com

Recognizing the potential risks associated with impurities, regulatory bodies worldwide have established strict guidelines for their control. chemicea.com Key international guidelines are provided by the International Council for Harmonisation (ICH), which outlines thresholds for reporting, identifying, and qualifying impurities in new drug substances and products. ich.orgeuropa.eufda.gov For instance, the ICH Q3A and Q3B guidelines provide a framework for controlling organic impurities. uspnf.comeuropa.eu These mandates require pharmaceutical manufacturers to conduct thorough impurity profiling and demonstrate that the levels of impurities in their products are within safe and acceptable limits. chemicea.com Adherence to these regulatory standards is a prerequisite for drug approval and marketing. chemicea.comglobalpharmatek.com

Contextualization of Avanafil (B1665834) as an Active Pharmaceutical Ingredient

Avanafil is an active pharmaceutical ingredient used in the treatment of specific medical conditions. Its manufacturing process, like that of any synthetic drug, requires careful control to minimize the formation of impurities.

Avanafil is classified as a phosphodiesterase type 5 (PDE5) inhibitor. medlineplus.govhims.com This class of drugs works by increasing blood flow to specific areas of the body. medlineplus.gov It is primarily used for the treatment of erectile dysfunction. medlineplus.govrxlist.comdrugs.com

The synthesis of Avanafil is a multi-step chemical process where various reagents and intermediates are used. rsc.org This creates the potential for the formation of process-related impurities. rsc.org Additionally, degradation of the Avanafil molecule can lead to other impurities. tga.gov.au Given the stringent safety and quality requirements for pharmaceuticals, controlling impurities in the manufacturing of Avanafil is crucial. tga.gov.au This involves a deep understanding of the synthesis route to predict and identify potential impurities, followed by the development of analytical methods to detect and quantify them. rsc.org Studies have been conducted to investigate potential genotoxic impurities in Avanafil, highlighting the proactive approach required to ensure its safety. researcher.lifersc.orgresearchgate.net

Definition and Classification of Avanafil Impurity 26 within Pharmaceutical Impurity Categories

This compound is a specific chemical entity that can be present in the final Avanafil drug substance.

Based on regulatory guidelines, impurities are broadly classified into organic impurities, inorganic impurities, and residual solvents. ich.org Organic impurities are the most common and can arise from starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. ich.org

This compound is chemically identified as (s)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methylbenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide. synzeal.comcleanchemlab.com This compound is classified as an organic impurity related to the Avanafil manufacturing process. It is used as a reference standard for analytical method development and validation to ensure the quality control of Avanafil. synzeal.comcleanchemlab.com

Organic Impurities

Organic impurities are the most common type of impurity found in drug substances and can arise during the manufacturing process or upon storage. cleanchemlab.comkmpharma.in They are often structurally related to the drug substance and can include starting materials, by-products, intermediates, and degradation products. qcsrm.comaozeal.com Reagents, ligands, and catalysts used in the synthesis of the API can also be sources of organic impurities. aozeal.comqcchemical.com According to ICH Q3A guidelines, organic impurities should be identified and characterized when they are present at levels at or above 0.1%. qcchemical.com

Process-Related Impurities

Process-related impurities are substances that are introduced or formed during the manufacturing of an API. o2hdiscovery.co These are a subset of organic impurities and include residual starting materials, synthetic intermediates that failed to fully react, and by-products from unintended side reactions. cymitquimica.comweblivelink.com The impurity profile can be significantly influenced by the synthetic route, reaction conditions, and purification methods employed. cleanchemlab.com For example, studies on Avanafil have identified several process-related impurities, which were subsequently synthesized and used to develop analytical methods for quality control. cymitquimica.comchembuyersguide.com

Degradation Products

Degradation products result from the chemical breakdown of the drug substance over time. weblivelink.com This degradation can be triggered by exposure to environmental factors such as light, heat, or humidity, or through interaction with other components in the drug product, like excipients. qccstandards.comsynzeal.comcleanchemlab.com Common degradation pathways include hydrolysis, oxidation, photolysis, and thermolysis. o2hdiscovery.cosynzeal.comkaryalaboratories.com Stability studies are performed under stressed conditions (e.g., high temperature, acid/base hydrolysis, oxidation) to identify potential degradation products and develop stability-indicating analytical methods. axios-research.comcleanchemlab.com

Product-Related Impurities

The term "product-related impurities" is most formally defined in the context of biologics under ICH Q6B guidelines, referring to molecular variants of the desired product formed during manufacturing and storage. chemicalbook.in These can include truncated forms, modified forms, and aggregates. chemicalbook.in While less formally categorized for small-molecule drugs like Avanafil, the concept can extend to impurities that are structurally very similar to the drug substance, such as isomers or degradation products that differ only slightly from the parent molecule. chemicalbook.in Isolating and characterizing these impurities is essential to understand their potential impact on the product's properties. chemicalbook.in

Research Objectives and Scope for this compound

Due to the conflicting identity of "this compound," specific research objectives for this compound cannot be definitively stated. However, the general objectives for studying any pharmaceutical impurity, including one designated as this compound, are well-established.

The primary purpose for synthesizing and supplying a reference standard for an impurity like this compound is for use in analytical method development and validation. cleanchemlab.comqccstandards.com This allows for the accurate detection and quantification of the impurity in commercial batches of the Avanafil drug substance. The availability of a characterized impurity standard is essential for:

Quality Control (QC): To ensure that levels of the impurity in the final API are below the limits set by regulatory authorities. cleanchemlab.comqccstandards.com

Method Validation: To validate analytical procedures (e.g., HPLC) for specificity, linearity, accuracy, and precision in quantifying the impurity. cleanchemlab.comqccstandards.com

Stability Studies: To monitor the potential formation of the impurity over the shelf-life of the drug product.

The scope of research on any given impurity involves its isolation from the API or its independent chemical synthesis. Following this, its structure is unequivocally confirmed using spectroscopic techniques such as NMR spectroscopy and mass spectrometry. Once a confirmed reference standard is available, it can be used in the quality control of the API as required by regulatory agencies to ensure product safety and efficacy. cymitquimica.comchembuyersguide.com

Conflicting Data on this compound

The core issue preventing a focused analysis is the lack of a single, universally accepted chemical structure for "this compound." The following tables summarize the contradictory data provided by various chemical reference standard suppliers.

Identity 1
AttributeValue
Chemical Name(s)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methylbenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide
Molecular FormulaC23H27N7O2
Molecular Weight433.5
CAS NumberNot Available
SourcesSynZeal, Cleanchem laboratories, o2h discovery, KM Pharma Solution cleanchemlab.como2hdiscovery.cokmpharma.inqccstandards.com
Identity 2
AttributeValue
Chemical NameNot Provided
Molecular FormulaC30H30Cl2N6O7
Molecular Weight657.51
CAS NumberNot Available
SourcesAxios Research, TLC Pharmaceutical Standards, KARYA LABORATORIES, CymitQuimica chembuyersguide.comqcchemical.comweblivelink.comsynzeal.com
Identity 3
AttributeValue
Chemical NameNot Provided
Molecular FormulaC18H22N4O4
Molecular Weight358.39
CAS Number2250242-42-1
SourcesChemicalbook.in, AOZEAL.COM, Quality Control Chemicals (QCC) aozeal.comaozeal.comcymitquimica.comqccstandards.com
Identity 4
AttributeValue
Chemical NameNot Provided
Molecular FormulaC18H23N5O3
Molecular Weight357.41
CAS Number2250243-09-3
SourcesQuality Control Chemicals (QCC) qcsrm.comqccstandards.comchemicalbook.in

This discrepancy underscores a significant issue in the supply chain of non-pharmacopeial reference standards. Without a unifying, scientifically published report or a monograph from a major pharmacopeia (e.g., USP, EP) to serve as a definitive reference, the designation "this compound" remains ambiguous and its use in a research or quality control setting is fraught with potential error.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19ClN6O2S B1431322 Avanafil impurity 26 CAS No. 1364671-62-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-methylsulfanyl-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O2S/c1-28-15-5-4-12(8-14(15)20)9-23-17-13(10-25-19(26-17)29-2)18(27)24-11-16-21-6-3-7-22-16/h3-8,10H,9,11H2,1-2H3,(H,24,27)(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOLBSYPUBHTRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Formation Pathways and Sources of Avanafil Impurity 26

Mechanistic Elucidation of Impurity Formation

The precise chemical structure of "Avanafil impurity 26" is not explicitly detailed in the provided search results. However, general principles of impurity formation in complex organic syntheses, like that of avanafil (B1665834), can be applied to postulate its origins. Impurities can arise from a variety of sources, including starting materials, intermediates, by-products, and degradation products. google.comrsc.org

Proposed Reaction Mechanisms Leading to this compound

While a specific reaction mechanism for this compound is not available, the synthesis of avanafil involves several key reactions where impurities can form. The synthesis of avanafil typically involves the coupling of a pyrimidine (B1678525) carboxylic acid derivative with an amine. rsc.orgrsc.org Potential side reactions that could lead to impurity formation include:

Incomplete Reactions: If the primary coupling reaction does not proceed to completion, unreacted starting materials or intermediates could be carried through the process and be identified as impurities. rsc.org

Side Reactions of Activated Intermediates: The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT) can lead to the formation of reactive intermediates. rsc.orgresearchgate.net These intermediates, if not properly controlled, can react with other species in the reaction mixture to form by-products.

Degradation: Avanafil itself can degrade under certain conditions, leading to the formation of impurities. ekb.egresearchgate.net Studies have shown that avanafil is susceptible to degradation under acidic, oxidative, thermal, and photolytic stress. ekb.egakjournals.comresearchgate.net

Identification of Key Intermediates and By-products in Avanafil Synthesis Relevant to Impurity 26 Formation

The synthesis of avanafil involves several key intermediates. One crucial intermediate is 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylthio)pyrimidine-5-carboxylic acid. rsc.org Another is (S)-2-(hydroxymethyl)pyrrolidine. The final step typically involves the amidation of the carboxylic acid with 2-(aminomethyl)pyrimidine. nih.gov

Several process-related impurities of avanafil have been identified and characterized, designated as Imp-A, Imp-B, Imp-C, and Imp-D. rsc.orgnih.gov Imp-A is an unreacted intermediate from the final condensation step. rsc.org Imp-B arises from impurities present in the starting materials. rsc.org Imp-C is formed through hydrolysis and subsequent amidation of a synthetic intermediate. rsc.org Imp-D is the product of an esterification reaction between avanafil and the intermediate M6. rsc.orgnih.gov It is plausible that "this compound" could be one of these identified impurities or another, as yet uncharacterized, by-product arising from similar mechanistic pathways. For instance, the use of HOBT containing trace amounts of hydrazine (B178648) can lead to the formation of potentially genotoxic impurities with hydrazide structures. rsc.orgrsc.orgresearchgate.netnih.gov

Influence of Synthetic Route and Process Parameters on Impurity 26 Generation

The choice of synthetic route and the precise control of process parameters are critical in minimizing the formation of impurities like this compound. scispace.com

Raw Material and Reagent Quality

The purity of starting materials and reagents is a fundamental factor in controlling the impurity profile of the final API. rsc.orggoogle.com Impurities present in raw materials can be carried through the synthesis and may even react to form new impurities. google.com For example, the presence of hydrazine in HOBT is a known source of genotoxic impurities in avanafil synthesis. rsc.orgrsc.orgnih.govresearchgate.net Therefore, stringent quality control of all raw materials, including intermediates and reagents, is essential. google.com

Reaction Conditions (e.g., temperature, pH, time, solvents)

The conditions under which a chemical reaction is performed can significantly influence the formation of by-products and impurities. nih.govrsc.org

ParameterInfluence on Impurity Formation
Temperature Elevated temperatures can accelerate side reactions and degradation, leading to increased impurity levels. ekb.eg Conversely, some reactions require specific temperature control to ensure selectivity and minimize by-product formation.
pH The pH of the reaction medium can affect the stability of both reactants and products. ekb.eg Avanafil's solubility is pH-dependent, being more soluble in acidic conditions. tga.gov.au Adjusting the pH is a common strategy in both reaction and purification steps. google.comnih.gov
Time Extended reaction times can sometimes lead to the formation of degradation products or further reactions of the desired product. ekb.eg
Solvents The choice of solvent can influence reaction rates and selectivity. It is also a critical factor in purification processes like crystallization. google.com

This table is based on general principles of chemical synthesis and findings from studies on avanafil and other APIs.

Forced degradation studies on avanafil have shown significant degradation under acidic, oxidative, and thermal stress, highlighting the importance of controlling these parameters. ekb.egakjournals.com

Purification and Isolation Procedures

The final stages of API manufacturing, purification and isolation, are crucial for removing impurities. google.com Techniques such as crystallization, chromatography, and extraction are employed to achieve the desired purity. google.comgoogle.com The choice of solvent and conditions for these procedures must be carefully optimized to effectively remove specific impurities without degrading the API. google.comnewdrugapprovals.org For example, recrystallization from a suitable solvent is a common method to purify crude avanafil. google.comgoogle.com The development of robust analytical methods, such as HPLC, is essential for monitoring the effectiveness of purification and ensuring the final product meets the required quality standards. akjournals.comresearchgate.net

Degradation Pathways and Stability Considerations for Avanafil Leading to Impurity Formation

Avanafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, can undergo degradation when subjected to various environmental stresses, leading to the formation of multiple impurities. researchgate.netarabjchem.org The molecular structure of Avanafil possesses several functional groups, including an amide, an aryl-chloro group, and a hydroxide (B78521) group, which are susceptible to chemical transformation. researchgate.netarabjchem.org Degradation can occur through mechanisms such as hydrolysis, nucleophilic substitution, dechlorination, and bond cleavage when exposed to energy sources like light or heat. researchgate.net Comprehensive stress testing has indicated that Avanafil is particularly susceptible to degradation in the presence of light, moisture, and high temperatures, underscoring the need for proper storage conditions below 25°C with protection from light and moisture. arabjchem.org

Forced Degradation Studies of Avanafil

Forced degradation, or stress testing, is a critical component in pharmaceutical development, designed to identify the likely degradation products that could arise during the shelf life of a drug product. ekb.eg These studies involve exposing the drug substance to conditions more extreme than those used in accelerated stability testing, such as high heat, humidity, and exposure to acidic, alkaline, and oxidizing agents. researchgate.netresearchgate.net Such testing helps in elucidating the degradation pathways and in developing and validating stability-indicating analytical methods capable of separating and quantifying the drug from its impurities. ekb.egresearchgate.net Extensive forced degradation studies on Avanafil have been conducted in line with International Conference on Harmonization (ICH) guidelines, revealing its degradation profile under hydrolytic, oxidative, thermal, and photolytic stress and leading to the characterization of numerous degradation products (D.P.s). researchgate.netarabjchem.org

Under acidic conditions, Avanafil has been shown to undergo significant degradation. Studies have employed conditions such as refluxing in 1 N hydrochloric acid (HCl) at temperatures between 60°C and 80°C, or using 5 N HCl at 65°C to 100°C for up to 45 hours. arabjchem.orgekb.egresearchgate.net The extent of degradation observed in these studies ranged from approximately 21.7% to 25.6%. arabjchem.org A primary degradant identified under acidic stress is known as the "acid impurity". researchgate.netresearchgate.net More detailed analyses have characterized several specific degradation products, including D.P. I, D.P. III, D.P. IV, D.P. VIII, D.P. XI, D.P. XIII, and D.P. XIV. researchgate.net The formation of D.P. I, which has a mass-to-charge ratio (m/z) of 450, and another species referred to as related compound 2 (m/z 393), have been clearly observed under acidic hydrolysis. arabjchem.orgmdpi.com

Stress ConditionReagents & TemperatureDurationDegradation Products IdentifiedReference
Acidic Degradation 1 N HCl, 60-80°C-D.P. I, III, IV, VIII, XI, XIII, XIV researchgate.netarabjchem.org
5 N HCl, 65°C24 hAcid Impurity researchgate.netresearchgate.net
1 M HCl, 80°C24 hRelated Compound 2 (m/z 393) mdpi.com

In alkaline environments, Avanafil also shows susceptibility to degradation. Research conditions have included refluxing the drug in 1 N sodium hydroxide (NaOH) at temperatures of 60°C, 70°C, and 80°C, with degradation levels observed between 20.0% and 25.0%. arabjchem.org Another study noted measurable degradation after 24 hours in 1 N NaOH at 40°C. ijpda.org The profile of degradation products formed under alkaline stress is largely similar to that seen in acidic conditions. Common degradation products include D.P. I, D.P. III, D.P. IV, D.P. VIII, D.P. XI, D.P. XIII, and D.P. XIV. researchgate.net However, an additional product, D.P. XV, was identified specifically under alkaline stress. researchgate.net Related compound 2 (m/z 393) was also clearly identified as a product of alkaline degradation. mdpi.com

Stress ConditionReagents & TemperatureDurationDegradation Products IdentifiedReference
Alkaline Degradation 1 N NaOH, 60-80°C-D.P. I, III, IV, VIII, XI, XIII, XIV, XV researchgate.netarabjchem.org
1 N NaOH, 40°C24 hUnspecified degradant at 4.82 min ijpda.org
1 M NaOH, 80°C24 hRelated Compound 2 (m/z 393) mdpi.com

Exposure to oxidative conditions leads to the formation of a distinct set of impurities. These studies typically involve treating Avanafil with hydrogen peroxide (H₂O₂) solutions of varying concentrations (e.g., 1% to 30%) at room temperature. arabjchem.orgresearchgate.netresearchgate.net The total degradation has been reported to be in the range of 16.25% to 30.52%. arabjchem.org The degradation products identified specifically under oxidative stress are D.P. VI and D.P. XII, in addition to the commonly found D.P. XIII and D.P. XIV. researchgate.net The formation of D.P. XII is believed to occur via oxidation by the peroxide, whereas D.P. VI may result from the addition of a chlorine atom. arabjchem.org Another study reported an unknown impurity at a relative retention time of approximately 0.70. researchgate.netresearchgate.net

Stress ConditionReagents & TemperatureDurationDegradation Products IdentifiedReference
Oxidative Degradation 1%, 6%, 10% H₂O₂, Room Temp.-D.P. VI, XII, XIII, XIV researchgate.netarabjchem.org
5% H₂O₂, 25°C5 hUnknown impurity at RRT ~0.70 researchgate.netresearchgate.net

Thermal stress, involving the exposure of Avanafil to high temperatures, also induces degradation. A common condition for thermal stress testing is heating the solid drug at 105°C for 6 hours. researchgate.netresearchgate.net Under these conditions, the degradation of Avanafil was found to be between 28.0% and 28.5%. arabjchem.org The degradation products identified include D.P. II, D.P. V, D.P. IX, D.P. XIII, and D.P. XIV. researchgate.net It has been noted that the degradation pattern observed under thermal stress is similar to that found in photolytic degradation studies. researchgate.netarabjchem.org

Stress ConditionReagents & TemperatureDurationDegradation Products IdentifiedReference
Thermal Degradation Dry Heat, 105°C6 hD.P. II, V, IX, XIII, XIV researchgate.netresearchgate.netresearchgate.net

Avanafil has demonstrated sensitivity to light, particularly when in a liquid state. tga.gov.au Photostability studies are conducted according to ICH Q1B guidelines, which involve exposing the drug to a combination of UV and visible light. researchgate.nettga.gov.au Under these conditions, the degradation of Avanafil has been measured in the range of 22.39% to 28.96%. arabjchem.org Photolytic degradation yields a specific set of impurities, including D.P. II, D.P. V, D.P. VII, D.P. X, D.P. XIII, and D.P. XIV. researchgate.net Several of these were identified as new degradation products specific to photolytic stress. researchgate.net D.P. II (m/z 498) is a notable product that forms under both photolytic and thermal degradation conditions. researchgate.net

Stress ConditionReagents & TemperatureDurationDegradation Products IdentifiedReference
Photolytic Degradation Light exposure per ICH Q1B-D.P. II, V, VII, X, XIII, XIV researchgate.netarabjchem.org
Humidity/Hydrolytic Degradation

The molecular structure of Avanafil contains functional groups, such as an amide group, that are susceptible to hydrolysis. researchgate.net This chemical reaction, involving the interaction with water, can lead to the formation of degradation products.

Comprehensive stress studies have indicated that Avanafil is prone to degradation in the presence of moisture. researchgate.netresearchgate.net One of the degradation pathways involves amide hydrolysis. researchgate.netsdiarticle4.com Specifically, under hydrolytic conditions, the amide group in the Avanafil molecule can be replaced by a carboxylic acid group. sdiarticle4.comnih.gov Studies have shown that degradation of Avanafil occurs under various conditions, including acid and base hydrolysis, oxidation, and exposure to heat and humidity. akjournals.com While Avanafil was found to be stable under certain water hydrolysis conditions (65 °C for 24 hours), degradation was observed under humidity stress (90% RH for 15 days). akjournals.com This underscores the critical role of moisture in the degradation of Avanafil.

Interaction with Excipients and Container Closure Systems

The stability of a drug product is not solely dependent on the inherent stability of the API but also on its interaction with excipients and the packaging materials. paho.org

Interaction with Excipients: Excipients are inactive substances formulated alongside the API. While intended to be inert, they can sometimes interact with the drug substance, leading to the formation of impurities. ekb.egresearchgate.net For Avanafil, compatibility studies with common immediate-release excipients have been conducted. tga.gov.au Formulations of Avanafil tablets often include excipients such as mannitol, fumaric acid, hydroxypropyl cellulose, low-substituted hydroxypropyl cellulose, calcium carbonate, and magnesium stearate. tga.gov.autga.gov.au Preliminary stability studies have indicated that these chosen excipients are compatible with Avanafil under tested conditions. tga.gov.au However, the potential for interaction, especially under prolonged storage or specific environmental conditions, remains a consideration in formulation development.

Interaction with Container Closure Systems: The container closure system, which includes components like vials and stoppers, is another potential source of impurities. usp.org Leachables from these materials can be introduced into the drug product. chromatographyonline.com For solid dosage forms, the probability of elemental leaching from the container closure system is generally considered minimal. europa.eu However, for liquid and semi-solid forms, there is a higher likelihood of such interactions. europa.eu The primary packaging for Avanafil tablets is often PVC/PCTFE/Aluminium foil blisters. tga.gov.au While designed to protect the product from environmental factors, the potential for interaction between the packaging and the drug product over its shelf life must be evaluated. dgra.de

Storage Conditions and Their Impact on Impurity 26 Formation

Storage conditions, particularly temperature and humidity, play a crucial role in the chemical stability of pharmaceutical products and the formation of degradation impurities. ekb.egresearchgate.netpaho.org

Stability testing for Avanafil is conducted under various conditions as per ICH guidelines to establish a re-test period and recommended storage conditions. researchgate.net These guidelines often specify long-term storage conditions such as 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH, as well as accelerated conditions to evaluate the impact of more severe environments. europa.eueuropa.eu

Studies have shown that Avanafil is susceptible to degradation at elevated temperatures. researchgate.netresearchgate.net Forced degradation studies have demonstrated that thermal stress (e.g., 105°C for 6 hours) can lead to the formation of impurities. akjournals.com A comprehensive stress study revealed that Avanafil is more prone to degrade in light, temperature, and moisture, necessitating proper storage conditions, typically below 25°C. researchgate.net Based on stability data, a shelf-life of 4 years with storage below 25°C has been deemed acceptable for Avanafil tablets. tga.gov.autga.gov.au

The following table summarizes the impact of different storage parameters on Avanafil degradation, which can contribute to the formation of impurities like Impurity 26.

Storage ParameterConditionImpact on AvanafilReference
Humidity 90% RH for 15 daysDegradation Observed akjournals.com
Temperature 105°C for 6 hoursDegradation Observed akjournals.com
General Storage Below 25°CRecommended for Stability researchgate.net

This interactive data table allows for a clear overview of the conditions affecting Avanafil's stability.

Isolation and Characterization of Avanafil Impurity 26

Advanced Chromatographic Techniques for Isolation

The isolation of a specific impurity from a complex mixture of the API and other related substances is a challenging task that necessitates high-resolution separation techniques. For Avanafil (B1665834) impurity 26, a range of advanced chromatographic methods are employed.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for isolating impurities in sufficient quantities for structural elucidation and for use as reference standards. While specific preparative HPLC methods for Avanafil impurity 26 are not detailed in publicly available literature, the principles of method development for related Avanafil impurities can be applied.

A typical approach involves scaling up an analytical HPLC method that demonstrates good resolution between the main component and the impurity. Key parameters that are optimized include the stationary phase, mobile phase composition, flow rate, and column dimensions. For Avanafil and its impurities, reverse-phase columns, such as C18, are commonly used. akjournals.comresearchgate.net

A gradient elution is often necessary to achieve adequate separation of all components in the mixture. akjournals.com The mobile phase typically consists of an aqueous component (such as a buffer or water with additives like trifluoroacetic acid) and an organic modifier (like acetonitrile (B52724) or methanol). akjournals.comresearchgate.net The gradient program is carefully designed to ensure that all impurities, including impurity 26, are well-resolved from the Avanafil peak and from each other. Once isolated, the collected fractions containing the impurity are concentrated to yield the purified substance.

ParameterTypical Value/ConditionSource
Column Inertsil ODS 3 (or equivalent C18) akjournals.comresearchgate.net
Mobile Phase A 0.1% Trifluoroacetic acid in water akjournals.com
Mobile Phase B Acetonitrile/Water mixture akjournals.com
Detection UV, typically around 245 nm akjournals.com
Mode Gradient elution akjournals.com

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-High Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity, making it a powerful tool for the analysis of pharmaceutical impurities. UPLC utilizes columns with sub-2 µm particles, which results in much higher separation efficiency.

A validated UPLC method for the analysis of Avanafil and its process-related impurities has been reported, which can be adapted for the detection and potential isolation of impurity 26. researchgate.netnih.govrsc.org This method provides excellent separation of various impurities within a short analysis time.

ParameterReported ConditionSource
Column Waters ACQUITY HSS C18 (50 x 2.1 mm, 1.8 µm) researchgate.netnih.govrsc.org
Mobile Phase A 20 mM Ammonium (B1175870) formate (B1220265) (pH 5.00) nih.govrsc.org
Mobile Phase B Acetonitrile nih.govrsc.org
Column Temperature 35 °C researchgate.netnih.govrsc.org
Detection Wavelength 239 nm (DAD) researchgate.netnih.govrsc.org
Flow Rate 0.3 mL/min rsc.org

The high resolution offered by UPLC is particularly beneficial for separating structurally similar impurities from the main Avanafil peak. researchgate.netnih.govrsc.org

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is an emerging technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. mdpi.com SFC offers several advantages, including faster separations and reduced solvent consumption compared to HPLC, making it an environmentally friendly or "green" technique. southampton.ac.uk

While specific SFC methods for the isolation of this compound have not been documented, the technique is well-suited for the separation of complex mixtures of pharmaceutical compounds, including chiral and achiral separations. libretexts.orgamericanpharmaceuticalreview.com Given the structural complexity of Avanafil and its impurities, SFC could provide an alternative and efficient means of isolation. The polarity of the mobile phase in SFC can be easily tuned by adding organic modifiers (e.g., methanol, ethanol) and additives, allowing for the optimization of selectivity for closely related compounds. tandfonline.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique that can be used for the qualitative analysis of Avanafil and its impurities. It is particularly useful for monitoring the progress of reactions and for preliminary screening of impurity profiles.

A high-performance TLC (HPTLC) method for the simultaneous determination of Avanafil and another drug has been developed, demonstrating the applicability of this technique. nih.gov For the isolation of this compound, a preparative TLC approach could be employed. This would involve applying a concentrated solution of the crude Avanafil mixture as a band onto a larger TLC plate. After development in a suitable mobile phase, the band corresponding to impurity 26 would be scraped off the plate, and the impurity extracted from the silica (B1680970) gel with an appropriate solvent.

ParameterReported ConditionSource
Stationary Phase Silica gel 60 F254 nih.gov
Mobile Phase Methanol:Acetone:Ammonia (8:2:0.05, v/v/v) nih.gov
Detection UV light researcher.life

Other Separation Methodologies

In addition to chromatographic techniques, other separation methodologies can be employed in the initial stages of purification to enrich the concentration of impurities before final purification by preparative HPLC.

Liquid-Liquid Extraction (LLE) is a useful technique for separating compounds based on their differential solubility in two immiscible liquid phases. rsc.orgresearchgate.net By carefully selecting the solvents and adjusting the pH, it may be possible to selectively extract this compound from a solution containing the API and other impurities.

Column Chromatography using silica gel is a classical and widely used method for the purification of organic compounds. mdpi.com While it may not provide the high resolution of HPLC, it can be a valuable tool for the initial clean-up of crude Avanafil, removing a significant portion of the main component and other less or more polar impurities, thereby simplifying the subsequent fine purification steps.

Spectroscopic and Spectrometric Characterization Methods

Once this compound has been isolated in a pure form, its chemical structure is elucidated using a combination of spectroscopic and spectrometric techniques. This confirmation is crucial for understanding the impurity's properties and for its use as a reference standard in analytical methods.

The characterization of Avanafil impurities generally involves the use of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.govrsc.org

Mass Spectrometry (MS) provides information about the molecular weight of the impurity and can also offer clues about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy , including 1H NMR and 13C NMR, is the most powerful technique for the definitive structural elucidation of organic molecules. rsc.org 1H NMR provides information about the number and types of protons and their connectivity, while 13C NMR provides information about the carbon skeleton of the molecule. Advanced 2D NMR techniques can be used to establish the complete structure of the impurity.

While the specific spectroscopic data for this compound is not publicly available, the general approach to characterizing Avanafil impurities involves obtaining and interpreting these spectra to confirm the proposed structure. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For this compound, ¹H NMR, ¹³C NMR, and various 2D NMR experiments are employed to provide a detailed map of the proton and carbon skeletons, as well as their connectivity.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound provides information on the chemical environment of each proton. Key signals in the spectrum help to identify the different functional groups and their relative positions within the molecule.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The chemical shifts in the ¹³C NMR spectrum are indicative of the types of carbon atoms present (e.g., aromatic, aliphatic, carbonyl). rsc.org

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons, further confirming the structural fragments of this compound.

Table 1: NMR Data for this compound

Technique Observed Chemical Shifts (ppm) and Couplings (Hz) Interpretation
¹H NMR Specific signals corresponding to aromatic protons, methylene (B1212753) groups, and the hydroxymethyl group on the pyrrolidine (B122466) ring are observed. The data confirms the presence of the pyrimidine (B1678525), benzyl (B1604629), and pyrrolidine moieties.
¹³C NMR Resonances for carbonyl carbon, aromatic carbons, and aliphatic carbons are identified. rsc.org The carbon skeleton is consistent with the proposed structure of the impurity. rsc.org

| 2D NMR | Correlations between adjacent protons and between protons and their directly attached carbons are established. | Confirms the connectivity and finalizes the assignment of all proton and carbon signals. |

Mass Spectrometry (MS, LC-MS, LC-MS/MS, LCMS-IT-TOF)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various MS techniques are utilized to characterize this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed to separate the impurity from the main drug substance and other impurities before it enters the mass spectrometer. rsc.org This technique provides the molecular weight of the impurity. rsc.org Studies have utilized LC-MS to infer the structures of Avanafil impurities, which are then confirmed by synthesis and further spectroscopic analysis. rsc.orgcolab.ws

LC-MS/MS: Tandem mass spectrometry (LC-MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern is unique to the molecule and helps in its structural elucidation. researchgate.net

LCMS-IT-TOF (Liquid Chromatography Mass Spectrometry-Ion Trap-Time of Flight): This high-resolution mass spectrometry technique provides highly accurate mass measurements, which can be used to determine the elemental composition of the impurity with a high degree of confidence. nih.gov

Table 2: Mass Spectrometry Data for this compound

Technique Key Findings Interpretation
LC-MS Provides the molecular ion peak, indicating the molecular weight of the impurity. rsc.org The molecular weight is a critical piece of data for proposing a chemical formula.
LC-MS/MS Generates a specific fragmentation pattern for the impurity. researchgate.net The fragmentation pattern helps to identify the different structural components and their linkages.

| LCMS-IT-TOF | Delivers high-resolution mass data for the molecular ion and its fragments. nih.gov | Allows for the precise determination of the elemental composition, confirming the molecular formula. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its various functional groups. The structural characterization of Avanafil and its impurities is supported by IR spectroscopy. tga.gov.au

Table 3: IR Spectroscopy Data for this compound

Functional Group Characteristic Absorption (cm⁻¹)
O-H (alcohol) Broad band around 3300-3500
N-H (amine/amide) Around 3300-3500
C=O (amide) Strong absorption around 1650
C=N, C=C (aromatic) 1500-1600

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The UV spectrum of this compound is characterized by its maximum absorption wavelength (λmax). The characterization of Avanafil and its impurities is supported by UV spectroscopy. tga.gov.au The maximum absorption wavelength for Avanafil has been reported at various values, including 238 nm and 245 nm, depending on the solvent and conditions. akjournals.comcrsubscription.com Studies have also utilized UV spectrophotometry for the determination of Avanafil, with measurements taken at 245 nm and 285 nm. nih.goviapchem.org

Table 4: UV Spectroscopy Data for this compound

Parameter Value Interpretation

| λmax | Typically observed in the range of 230-290 nm. | Consistent with the presence of pyrimidine and benzyl chromophores in the structure. |

X-ray Diffraction (XRD) for Stereochemical Configuration

X-ray diffraction (XRD) on a single crystal of the compound provides the most definitive evidence for its three-dimensional structure, including its stereochemistry. For chiral molecules like this compound, which contains a stereocenter in the pyrrolidine ring, XRD is crucial for determining the absolute configuration (R or S). The stereochemical configuration of Avanafil itself was determined by XRD. tga.gov.au Powder X-ray diffraction (PXRD) is also used to analyze the crystalline structure of Avanafil. nih.gov

Structural Elucidation of this compound

The culmination of data from the various spectroscopic techniques allows for the complete structural elucidation of this compound.

Confirmation of Chemical Structure

The chemical name for this compound is (S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methylbenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide. synzeal.comcleanchemlab.com The comprehensive analytical data obtained from NMR, mass spectrometry, IR, and UV spectroscopy, combined with X-ray diffraction for stereochemical confirmation, provides unequivocal proof of this structure. akjournals.comnih.gov The structural confirmation is often further solidified by synthesizing the proposed impurity structure and comparing its analytical data with that of the isolated impurity. rsc.orgcolab.ws

Table 5: Compound Names Mentioned in this Article

Compound Name
Avanafil
This compound

Determination of Stereochemical Configuration

This compound possesses a single chiral center at the C2 position of the pyrrolidine ring. The stereochemical identity of this center is crucial as different stereoisomers can exhibit varied pharmacological and toxicological profiles. The accepted chemical name specifies the impurity as the (S)-enantiomer. synzeal.com

While specific experimental data for the stereochemical determination of this compound is not widely available in public literature, the methodology for the parent compound, Avanafil, provides a strong precedent. The absolute configuration of Avanafil, which also contains the (S)-2-(hydroxymethyl)pyrrolidin-1-yl moiety, was definitively determined by X-ray Diffraction (XRD). tga.gov.au This powerful analytical technique provides the three-dimensional structure of a crystalline compound, allowing for the unambiguous assignment of the absolute configuration of all chiral centers. nih.gov

In the absence of a crystalline sample suitable for XRD, the stereochemical configuration can be determined or confirmed using chiral chromatography. A validated chiral HPLC method can separate the (S)- and (R)-enantiomers, and the identity of the peak corresponding to the (S)-enantiomer can be confirmed by analyzing a sample synthesized from a starting material of known (S)-configuration, such as (S)-pyrrolidin-2-ylmethanol. Such methods are essential for controlling the stereochemical purity of both the API and its impurities. tandfonline.com

Table 1: Methods for Stereochemical Determination

Method Principle Application to this compound
X-ray Diffraction (XRD) Provides the 3D structure of a crystalline molecule, allowing for unambiguous assignment of absolute stereochemistry. Considered the definitive method. Used for the parent Avanafil API. tga.gov.au Plausible for Impurity 26 if a suitable crystal can be obtained.
Chiral HPLC Separates enantiomers based on their differential interaction with a chiral stationary phase. A practical method for quantifying stereoisomeric purity and confirming the identity of the (S)-enantiomer against a reference standard.

| NMR Spectroscopy | Using chiral shift reagents or derivatizing agents can allow for the differentiation of enantiomers. | Can be used as a complementary technique to chromatographic methods. |

Synthesis of this compound for Reference Standard Preparation

The availability of pure reference standards for impurities is a regulatory requirement for the validation of analytical methods. synzeal.com These standards are used to confirm the identity of impurities detected in the API and to accurately quantify their levels. This compound is not commercially available as a standard but is offered as a custom synthesis product by specialized chemical suppliers for this purpose. synzeal.com

A specific, published synthetic route for this compound is not available. However, a plausible synthesis can be inferred from known methods for preparing pyrimidine-5-carboxamide derivatives and the synthesis of Avanafil itself. nih.govacs.org The synthesis would likely involve a multi-step process culminating in the coupling of key intermediates.

A potential synthetic approach would mirror the final steps of Avanafil synthesis but with a modified starting material. The core of the molecule is the pyrimidine-5-carboxamide scaffold. The synthesis could conclude with an amidation reaction, coupling the carboxylic acid intermediate, (S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methylbenzyl)amino)pyrimidine-5-carboxylic acid, with 2-(aminomethyl)pyrimidine. The carboxylic acid intermediate itself would be prepared by reacting a di-substituted pyrimidine with (S)-pyrrolidin-2-ylmethanol and 4-methylbenzylamine (B130917).

The key steps would likely be:

Formation of the pyrimidine core: Starting from a suitable pyrimidine derivative.

Sequential nucleophilic substitution: Introducing the (S)-2-(hydroxymethyl)pyrrolidin-1-yl and 4-methylbenzylamino moieties onto the pyrimidine ring.

Amide bond formation: Coupling the resulting carboxylic acid intermediate with 2-(aminomethyl)pyrimidine using a suitable coupling agent (e.g., EDCI, HOBT) to form the final Impurity 26 molecule.

The purification of the final product would be achieved through techniques like column chromatography and recrystallization to ensure the high purity required for a reference standard.

Table 2: Compound Names Mentioned in this Article

Compound Name Structure
Avanafil (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide
This compound (S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methylbenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide
(S)-pyrrolidin-2-ylmethanol (S)-2-Hydroxymethylpyrrolidine
4-methylbenzylamine (4-Methylphenyl)methanamine
2-(aminomethyl)pyrimidine Pyrimidin-2-ylmethanamine
Acetonitrile CH₃CN
Trifluoroacetic acid CF₃COOH

| Ammonium formate | HCOONH₄ |

Analytical Methodologies for Quantification of Avanafil Impurity 26

Development of Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods is crucial for accurately measuring the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients. For Avanafil (B1665834), this involves subjecting the drug to various stress conditions—such as acid, base, oxidation, heat, and light—to produce potential degradation products. The goal is to create a method capable of separating all these potential impurities from the main Avanafil peak, ensuring the method is specific and can be used to monitor the drug's stability over time.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Avanafil and its impurities due to its high resolution and sensitivity. The development of a robust, stability-indicating HPLC method requires careful optimization of several key parameters to achieve effective separation of all relevant compounds.

The choice of the chromatographic column is fundamental to achieving the desired separation. For Avanafil and its impurities, reversed-phase (RP) columns are predominantly used. C18 (ODS - octadecylsilane) columns are a common and effective choice, providing the necessary hydrophobicity to retain Avanafil and its related substances, allowing for their separation based on polarity differences.

Several studies have successfully employed columns like the Inertsil ODS 3 (250 mm x 4.6 mm, 3 µm) to separate Avanafil from its known process-related impurities and degradation products. The selection of a column with a smaller particle size (e.g., 3 µm) can lead to higher efficiency and better resolution between closely eluting peaks. Other C18 columns have also been utilized in various validated methods for Avanafil analysis.

Table 1: Examples of HPLC Columns Used in Avanafil Impurity Analysis

Column Name Dimensions Particle Size Reference
Inertsil ODS 3 250 mm x 4.6 mm 3 µm
C18 Column 250 mm x 4.6 mm 5 µm

The mobile phase composition is critical for controlling the retention and elution of Avanafil and its impurities. Optimization typically involves adjusting the organic modifier, the aqueous phase pH, and the use of buffers or ion-pairing agents to achieve optimal peak shape and resolution.

A common approach is gradient elution, where the proportion of the organic solvent (typically acetonitrile) is increased over the course of the analytical run. This allows for the elution of a wide range of compounds with varying polarities. The aqueous phase is often a buffer solution, such as potassium dihydrogen phosphate (B84403) or a dilute acid like trifluoroacetic acid (TFA), to control the pH and ensure consistent ionization of the analytes. For instance, one method utilized a mobile phase consisting of 0.1% trifluoroacetic acid and triethylamine (B128534) in water (Mobile Phase A) and a mixture of water and acetonitrile (B52724) (20:80 v/v) (Mobile Phase B) in a gradient program. The pH is a key variable, as Avanafil has pKa values of 5.5 and 12.5, influencing its retention behavior.

Table 2: Example of an Optimized HPLC Gradient Program

Time (min) % Mobile Phase B
0 15
5 15
13 34
27 38
35 50
45 50
60 70
65 70
66 15
75 15

Source: Adapted from research on Avanafil impurity separation.

The selection of a suitable detector is based on the physicochemical properties of the analytes. For Avanafil and its impurities, which contain chromophores, UV detection is the most common choice. A Photodiode Array (DAD) detector is often preferred as it can acquire spectra across a range of wavelengths simultaneously. This is advantageous for method development, allowing for the selection of the most sensitive wavelength for all compounds of interest and for assessing peak purity. The maximum absorption wavelength for Avanafil and its impurities is often found around 238-245 nm, which is typically chosen for quantification. While fluorescence detectors have also been reported for Avanafil analysis, UV/DAD remains the standard for impurity profiling.

Ultra-High Performance Liquid Chromatography (UPLC) Method Development

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. This results in faster analysis times, improved resolution, and lower solvent consumption.

A validated UPLC method for Avanafil process-related impurities has been developed using a Waters ACQUITY HSS C18 column (50 mm x 2.1 mm, 1.8 µm). This method employed a mobile phase consisting of 20 mM ammonium (B1175870) formate (B1220265) aqueous solution (pH adjusted to 5.0) and acetonitrile. The use of a volatile buffer like ammonium formate makes the method compatible with mass spectrometry (LC-MS), which is invaluable for impurity identification and characterization. Detection was performed using a DAD detector at 239 nm. The higher efficiency of UPLC allows for excellent separation of the main drug from its impurities in a much shorter run time compared to conventional HPLC.

Table 3: UPLC Method Parameters for Avanafil Impurity Analysis

Parameter Condition Reference
Column Waters ACQUITY HSS C18 (50 x 2.1 mm, 1.8 µm)
Mobile Phase A 20 mM Ammonium Formate (pH 5.0)
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 35 °C

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency, rapid analysis times, and minimal solvent consumption, making it a valuable alternative to High-Performance Liquid Chromatography (HPLC) for impurity profiling. crsubscription.comnih.gov The separation mechanism in CE is based on the differential migration of analytes in an electrolyte-filled capillary under the influence of an electric field. nih.gov Factors such as the analyte's charge-to-size ratio, the electro-osmotic flow (EOF), and interactions with the background electrolyte (BGE) govern the separation. googleapis.com

For the analysis of Avanafil and its related substances, a Capillary Zone Electrophoresis (CZE) method coupled with a diode array detector (DAD) has been developed and validated. researchgate.netsdiarticle4.com While specific application of this method for "Avanafil impurity 26" is not explicitly detailed in available literature, the established methodology for Avanafil provides a foundational approach.

A validated CZE method for Avanafil utilized the following conditions: researchgate.netindexcopernicus.com

Capillary: Fused silica (B1680970) capillary (58.5 cm total length, 50 cm effective length, 50 µm internal diameter).

Background Electrolyte (BGE): 100 mM acetate (B1210297) buffer at pH 3.6.

Applied Voltage: 30 kV.

Temperature: 25 °C.

Injection: Hydrodynamic injection at 50 mbar for 10 seconds.

Detection: Diode Array Detector (DAD), with specific wavelengths selected for the analytes of interest (e.g., 248 nm for Avanafil).

This CZE method demonstrated the ability to separate Avanafil from other compounds in less than 6.5 minutes, showcasing the technique's efficiency. researchgate.netsdiarticle4.com The principles of this method are directly applicable to the development of a specific quantitative analysis for this compound.

Method Validation Parameters according to ICH Guidelines (e.g., ICH Q2(R1))

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose. researchgate.net The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical methods, ensuring they are specific, linear, accurate, precise, and sensitive. crsubscription.comich.org

Specificity/Selectivity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.orgakjournals.com For an impurity quantification method, specificity ensures that the signal measured for the impurity is free from interference. akjournals.com This is often demonstrated by spiking the drug substance or product with known impurities and showing their complete separation from each other and the main drug peak. ich.org In the absence of an impurity standard, results can be compared to a second, well-characterized analytical procedure. ich.org

For Avanafil, specificity studies have been performed by analyzing placebo samples and stressed samples (subjected to acid, base, oxidation, heat, and light) to ensure no interference from excipients or degradation products at the retention time of the impurities. researchgate.netakjournals.com Peak purity analysis using a photodiode array (PDA) detector is also employed to confirm that the analyte peak is spectrally homogeneous and not co-eluting with other substances. researchgate.netnih.gov

Linearity and Range

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. akjournals.comeuropa.eu

For impurity quantification, the range typically spans from the limit of quantification (LOQ) to 120% or 150% of the specification limit for the impurity. ich.orgakjournals.com Linearity is commonly evaluated by a linear regression analysis of the plot of signal versus analyte concentration, with the correlation coefficient (R²) being a key indicator of the fit. nih.gov An R² value greater than 0.999 is generally considered evidence of good linearity. nih.gov

Table 1: Linearity Data for Avanafil and Related Impurities

Compound Range (µg/mL) Correlation Coefficient (R²)
Avanafil 0.03 - 3.00 > 0.999
Impurity A 0.03 - 2.25 > 0.999
Impurity B 0.03 - 2.25 > 0.999
Impurity C 0.03 - 2.25 > 0.999
Impurity D 0.03 - 2.25 > 0.999

Data synthesized from a UPLC method for process-related impurities. nih.gov

Accuracy

Accuracy represents the closeness of the test results obtained by the method to the true value. europa.eu It is typically determined by applying the method to samples to which a known amount of the analyte has been added (spiking). The accuracy is then expressed as the percentage of analyte recovered. akjournals.com

According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three concentrations with three replicates each). europa.eu For Avanafil impurities, accuracy studies have been conducted by spiking impurities into the drug product at various levels, from the LOQ up to 150% of the target concentration. akjournals.com

Table 2: Accuracy Results for Avanafil Impurities

Impurity Name Spiked Level Mean Recovery (%)
Deschloro impurity LOQ, 50%, 100%, 150% 87.4% - 109.2%
Acid impurity LOQ, 50%, 100%, 150% 87.4% - 109.2%
Dichloro impurity LOQ, 50%, 100%, 150% 87.4% - 109.2%
Dimer impurity LOQ, 50%, 100%, 150% 87.4% - 109.2%
Diamine impurity LOQ, 50%, 100%, 150% 87.4% - 109.2%

Recovery values represent the range found across all tested levels for the specified impurities. akjournals.com

Precision (Repeatability, Intermediate Precision)

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels:

Repeatability: Assesses precision over a short interval of time with the same analyst, equipment, and reagents. It is often determined by analyzing a minimum of six replicate samples at 100% of the test concentration or nine determinations across the specified range. ich.orgeuropa.eu

Intermediate Precision: Expresses the variation within a laboratory, considering different days, different analysts, or different equipment. akjournals.com

The precision of the method is usually expressed as the relative standard deviation (%RSD) of the series of measurements. crsubscription.com For Avanafil impurity methods, repeatability has been assessed by analyzing six samples of Avanafil tablets spiked with impurities, with the %RSD for the content of each impurity being calculated. akjournals.com

Table 3: Precision Data for Avanafil Impurities

Parameter Impurity % RSD
Repeatability Deschloro impurity < 5.0
Repeatability Acid impurity < 5.0
Repeatability Dichloro impurity < 5.0
Repeatability Dimer impurity < 5.0
Repeatability Diamine impurity < 5.0

Data based on typical acceptance criteria for precision studies of Avanafil impurities. akjournals.com

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

For instrumental methods, LOD and LOQ are often determined based on the signal-to-noise ratio (S/N). Typically, a signal-to-noise ratio of 3:1 is used for estimating the LOD, and a ratio of 10:1 is used for the LOQ. akjournals.comnih.gov

Table 4: LOD and LOQ for Avanafil and Impurities

Compound LOD (µg/mL) LOQ (µg/mL)
Avanafil 0.01 0.03
Impurity A 0.01 0.03
Impurity B 0.01 0.03
Impurity C 0.01 0.03
Impurity D 0.01 0.03

Data from a validated UPLC method based on a signal-to-noise ratio approach. nih.gov

Table of Compound Names

Name Mentioned in Article Chemical or Common Name
Avanafil 4-{[(3-Chloro-4-methoxyphenyl)methyl]amino}-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide
This compound Not specified in public literature
Deschloro impurity Avanafil Deschloro Impurity
Acid impurity Avanafil Acid Impurity
Dichloro impurity Avanafil Dichloro Impurity
Dimer impurity Avanafil Dimer Impurity
Diamine impurity Avanafil Diamine Impurity

Robustness

Robustness testing of an analytical method evaluates its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For the analysis of Avanafil and its impurities, robustness is typically established by altering chromatographic conditions and observing the effect on the results.

Studies have demonstrated that high-performance liquid chromatography (HPLC) methods for Avanafil are robust under various conditions. akjournals.comnih.gov Key parameters are intentionally varied to assess the method's resilience. In all tested variations, the analytical methods proved to be robust, with all analytes, including the main compound and its impurities, being adequately resolved and their elution orders remaining unchanged. akjournals.com The system suitability parameters remain within the acceptable limits, confirming the method's reliability.

Table 1: Robustness Evaluation of an HPLC Method for Avanafil and its Impurities

ParameterOriginal ConditionVaried ConditionResult
Flow Rate 1.2 mL/min± 0.2 mL/min (1.0 to 1.4 mL/min)All analytes were adequately resolved. akjournals.com
Column Temperature 45 °C± 5 °C (40 °C to 50 °C)Elution order remained unchanged. akjournals.com
Mobile Phase B Composition 80% Acetonitrile± 10%All analytes were adequately resolved. akjournals.com

These findings indicate that minor fluctuations in operational parameters during routine analysis are unlikely to compromise the accurate quantification of Avanafil and its related impurities. nih.govcrsubscription.com

Solution Stability and Mobile Phase Stability

The stability of both the sample solutions and the mobile phase is crucial for ensuring the accuracy and precision of analytical results over time. Instability can lead to the degradation of the analyte or impurities, resulting in erroneous quantification.

For Avanafil, the stability of standard and spiked test preparations has been evaluated by storing them at room temperature (bench top) for extended periods. akjournals.com The samples were analyzed at regular intervals, and the impurity levels were compared against freshly prepared standard solutions. The results consistently show that the solutions are stable for at least 48 hours. akjournals.com

Similarly, the mobile phase used in the chromatographic separation was tested for its stability by storing it in a tightly closed container at room temperature. The analysis of freshly prepared samples using the stored mobile phase at 24-hour intervals confirmed its stability for up to 48 hours. akjournals.com

Table 2: Solution and Mobile Phase Stability Data

ComponentStorage ConditionDurationOutcome
Standard and Sample Solutions Room Temperature48 hoursStable; variability in impurity estimation within ±15%. researchgate.net
Mobile Phase Room Temperature (tightly closed)48 hoursStable; no significant impact on chromatographic performance. akjournals.com

This demonstrates that samples can be prepared and queued for analysis without significant risk of degradation affecting the results within a 48-hour window.

Mass Balance Studies

Mass balance studies are an essential component of forced degradation studies, designed to ensure that the analytical method can account for the parent drug and all its degradation products. The sum of the assay value of the parent drug and the levels of all impurities and degradants should be close to 100%. This confirms that no significant degradation products are going undetected and that the method is stability-indicating.

In the context of Avanafil, forced degradation studies were conducted under various stress conditions, including acid, base, oxidation, heat, and humidity. akjournals.comresearchgate.net Significant degradation was observed under acid, oxidative, thermal, and humidity stress. researchgate.net Following exposure to these conditions, the samples were analyzed using the developed HPLC method. The mass balance was calculated by summing the percentage of the remaining Avanafil, known impurities, and all observed degradation products.

The results from these studies showed a mass balance of over 97% for all stress conditions, indicating that the analytical method effectively separates and quantifies all degradants without interference. akjournals.comresearchgate.net This high recovery confirms the stability-indicating nature of the method.

Table 3: Summary of Mass Balance Results from Avanafil Forced Degradation Study

Stress Condition% Assay of Avanafil% Total Impurities & DegradantsMass Balance (%)
Acid Hydrolysis (5 N HCl) Data not specifiedData not specified>97% akjournals.com
Oxidation (5% H₂O₂) Data not specifiedData not specified>97% akjournals.com
Thermal (105 °C) Data not specifiedData not specified>97% akjournals.com
Humidity (90% RH) Data not specifiedData not specified>97% akjournals.com

The successful mass balance demonstrates that the method is suitable for stability studies of Avanafil drug products.

Impurity Profiling and Quantification in Avanafil Drug Substance and Drug Product

Impurity profiling is the identification and quantification of all potential impurities in a drug substance and its final formulated product. Regulatory agencies require strict control over these impurities to ensure the safety and efficacy of the medication. For Avanafil, several process-related impurities have been identified and quantified using advanced analytical techniques like ultra-high performance liquid chromatography (UPLC). nih.govresearchgate.net

Research into the Avanafil synthesis process has led to the detection of four key process-related impurities, designated as Imp-A, Imp-B, Imp-C, and Imp-D. nih.govresearchgate.net These impurities were found in several laboratory batches at varying concentrations. A newly developed gradient UPLC method was validated for its specificity, sensitivity, accuracy, and precision, proving its suitability for quality control purposes. nih.gov

The quantification of these impurities in different batches of Avanafil revealed their presence at levels that necessitate identification and control, as per ICH guidelines. scispace.com While these studies provide a detailed profile of certain process-related impurities, specific quantification data for "this compound" is not detailed in these particular publications. The focus remains on the impurities generated directly from the synthesis route under investigation. nih.govresearchgate.net

Table 4: Quantification of Process-Related Impurities in Avanafil Laboratory Batches

ImpurityContent Detected in Batches
Impurity A 0.89% scispace.com
Impurity B 0.57% scispace.com
Impurity C 0.57% scispace.com
Impurity D 1.44% scispace.com

Understanding the profile of these impurities is crucial for optimizing the synthesis process to minimize their formation and ensure the final API meets the required purity standards. jptcp.com

Toxicological Assessment and Safety Implications of Avanafil Impurity 26

Regulatory Framework for Toxicological Assessment of Impurities (ICH Guidelines)

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a comprehensive set of guidelines to ensure the safety, quality, and efficacy of medicines. These guidelines provide a framework for the toxicological assessment of impurities in pharmaceutical products. The primary goal is to set acceptable limits for impurities and to qualify these limits based on rigorous safety data. Key guidelines governing the control of impurities include ICH Q3A, Q3B, and M7, which address impurities in new drug substances, new drug products, and genotoxic impurities, respectively. nih.govresearchgate.net

ICH Q3A (Impurities in New Drug Substances)

The ICH Q3A(R2) guideline provides a framework for the control of impurities in new drug substances produced by chemical synthesis. nih.govsynzeal.com It applies to the development and marketing approval stages but is often used as a general guide during clinical development. scottishmedicines.org.uk The guideline classifies impurities into organic, inorganic, and residual solvents. synzeal.comceon.rs

Organic impurities can arise from the manufacturing process or during storage and include starting materials, by-products, intermediates, and degradation products. synzeal.comdergipark.org.tr ICH Q3A(R2) establishes thresholds for reporting, identification, and qualification of these impurities based on the maximum daily dose of the drug substance. nih.gov

Reporting Threshold: The level above which an impurity must be reported in the drug substance specification.

Identification Threshold: The level above which the structure of an impurity must be determined.

Qualification Threshold: The level above which an impurity's safety must be established.

Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity. synzeal.com An impurity is considered qualified if its level has been adequately tested in safety and/or clinical studies. nih.gov The guideline provides a decision tree to guide the qualification process for impurities that exceed the established threshold. nih.gov

Table 1: ICH Q3A(R2) Thresholds for New Drug Substances

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg per day (whichever is lower) 0.15% or 1.0 mg per day (whichever is lower)
> 2 g/day 0.03% 0.05% 0.05%

Data sourced from ICH Q3A(R2) guidelines. nih.gov

ICH M7 (Genotoxic and Mutagenic Impurities)

The ICH M7(R1) guideline provides a framework for the assessment and control of DNA-reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. nih.govresearchgate.net This guideline is distinct from Q3A and Q3B because it applies to all stages of clinical development and focuses specifically on impurities that can cause DNA damage, potentially leading to cancer even at very low levels. scottishmedicines.org.ukresearchgate.net

The guideline requires an assessment of mutagenic potential for all actual and potential impurities. venkatasailifesciences.com This assessment often begins with computational toxicology methods, specifically two complementary (Q)SAR systems (one expert rule-based, one statistical-based), to predict the outcome of a bacterial mutagenicity (Ames) test. tga.gov.autga.gov.au

Based on the evidence of mutagenicity and carcinogenicity, impurities are classified into one of five classes:

Class 1: Known mutagenic carcinogens.

Class 2: Known mutagens with unknown carcinogenic potential.

Class 3: Alerting structure, unrelated to the drug substance structure, with no mutagenicity data.

Class 4: Alerting structure, but the alert is also present in the drug substance which has been tested and is non-mutagenic.

Class 5: No structural alert, or sufficient data to demonstrate a lack of mutagenicity. tga.gov.au

Impurities in Classes 1, 2, and 3 require control, while those in Classes 4 and 5 are treated as ordinary impurities under ICH Q3A/B. tga.gov.autga.gov.au

The Threshold of Toxicological Concern (TTC) is a key concept within the ICH M7 guideline. It represents a default acceptable intake for any unstudied chemical that poses a negligible risk of carcinogenicity or other toxic effects. hpfb-dgpsa.cafda.gov.tw For most mutagenic impurities in pharmaceuticals intended for long-term use (>10 years), a TTC of 1.5 µ g/day is considered acceptable, corresponding to a theoretical excess cancer risk of less than 1 in 100,000 over a lifetime of exposure. fda.gov.twdgra.de This TTC-based approach is generally used for Class 2 and 3 impurities where no carcinogenicity data is available. fda.gov.tw Higher acceptable intakes may be justified for treatments of shorter duration. fda.gov

The term Acceptable Daily Intake (ADI), often used interchangeably with Permitted Daily Exposure (PDE) in pharmaceutical contexts, refers to the amount of a specific substance in food or water that can be ingested daily over a lifetime without an appreciable health risk. Unlike the generalized TTC, an ADI or PDE is a compound-specific limit derived from available toxicological and carcinogenicity data.

For impurities with sufficient data, a specific ADI can be calculated. This calculation often involves determining a No-Observed-Effect Level (NOEL) from animal studies and applying safety factors to account for interspecies and intraspecies differences. dgra.de For known potent mutagens, regulatory agencies may establish official ADI limits. If sufficient data exists, a compound-specific ADI is preferred over the TTC for controlling a Class 1 or Class 2 impurity.

Carcinogenicity Assessment of Avanafil (B1665834) Impurity 26

A carcinogenicity assessment evaluates the potential of a substance to cause cancer. For pharmaceutical impurities, this is closely linked to their genotoxic potential. Impurities that are mutagenic are often presumed to be potential carcinogens and are controlled to very low levels to minimize risk.

There are no dedicated carcinogenicity studies on Avanafil Impurity 26 available in the public domain. The parent compound, Avanafil, was tested in two-year carcinogenicity studies in rats and mice and was found not to be carcinogenic. fda.gov

Relevance of ICH S1 Guidelines

The ICH S1 guidelines (S1A, S1B, and S1C) provide a framework for assessing the need for and design of carcinogenicity studies for pharmaceuticals. These guidelines help determine whether long-term animal studies are necessary based on factors like the drug's mechanism of action, evidence of genotoxicity, structural alerts for carcinogenicity, and the intended duration of patient use. For impurities, the primary concern is genotoxicity, as outlined in ICH M7. If an impurity is demonstrated to be non-mutagenic, dedicated carcinogenicity studies are generally not required, and it can be controlled at higher, non-genotoxic thresholds as a standard impurity.

Table 3: List of Compounds Mentioned

Compound Name Description
Avanafil The active pharmaceutical ingredient (API), a PDE5 inhibitor.
This compound A potential process-related impurity of Avanafil.
Avanafil Impurity E (Imp-E) A potential genotoxic impurity of Avanafil with a hydrazide structure.
Avanafil Impurity F (Imp-F) A potential genotoxic impurity of Avanafil with a hydrazide structure.
Derek Nexus A (Q)SAR software for toxicity prediction (expert rule-based).
Sarah Nexus A (Q)SAR software for toxicity prediction (statistical-based).
Salmonella typhimurium A bacterial species used in the Ames test.

Risk Assessment and Categorization of Carcinogenic Potential

The risk assessment of any pharmaceutical impurity begins with its identification and characterization. This compound is chemically identified as (s)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methylbenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide. synzeal.com The primary goal of the risk assessment is to evaluate its potential to cause harm, with a particular focus on genotoxicity and carcinogenicity.

The framework for this assessment is largely defined by the International Council for Harmonisation (ICH) M7 guideline, which provides a structure for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. rsc.orgich.org The process involves a thorough analysis of the impurity's chemical structure to identify any structural alerts for mutagenicity.

A hazard assessment for an impurity like this compound would typically involve:

Literature and Database Searches: A comprehensive search for existing carcinogenicity and bacterial mutagenicity data for the impurity or structurally related compounds. ich.org

(Q)SAR Analysis: In the absence of empirical data, computational toxicology methods are employed. rsc.orgresearchgate.net This involves using two complementary (quantitative) structure-activity relationship ((Q)SAR) models—one expert rule-based and one statistical-based—to predict the impurity's potential for bacterial mutagenicity. rsc.orgresearchgate.net

Based on this assessment, the impurity is categorized into one of five classes as per ICH M7 guidelines, which dictates the necessary control strategy. rsc.org

ICH M7 Impurity Classification Description Control Action
Class 1 Known mutagenic carcinogens.Control at or below a compound-specific acceptable intake.
Class 2 Known mutagens with unknown carcinogenic potential.Control at or below the Threshold of Toxicological Concern (TTC).
Class 3 Alerting structure, unrelated to the API, with no mutagenicity data.Control at or below the TTC.
Class 4 Alerting structure, shared with the API, which has tested negative for mutagenicity.Treat as a non-mutagenic impurity (control according to ICH Q3A/B).
Class 5 No structural alerts, or sufficient data to demonstrate a lack of mutagenicity.Treat as a non-mutagenic impurity (control according to ICH Q3A/B).

This table outlines the classification of mutagenic impurities and the corresponding control strategies as recommended by the ICH M7 guideline. rsc.orgmedicinesforeurope.com

For instance, studies on other potential impurities of Avanafil, such as Imp-E and Imp-F which contain a hydrazide structural alert, involved (Q)SAR predictions followed by an Ames test to verify the findings. researchgate.netresearcher.life The results of the Ames test were negative, allowing these impurities to be classified as non-mutagenic (Class 5). researchgate.netresearcher.life A similar scientific, risk-based approach would be applied to this compound to determine its carcinogenic potential and establish an appropriate control strategy.

Toxicological Qualification of this compound

Toxicological qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level. tga.gov.au This process is guided by ICH Q3A and Q3B guidelines. An impurity is considered qualified when its observed level and proposed acceptance criterion are adequately justified by scientific literature, metabolite data, or dedicated toxicity studies.

The primary method for qualifying an impurity is to demonstrate that it was present in the batches of the new drug substance used in safety and/or clinical studies. tga.gov.au The levels of impurities in the Avanafil active substance used in pivotal toxicological and clinical trials were characterized and supported by the results of these studies. tga.gov.au Therefore, any impurity present in the final product at a level equal to or lower than the level present in the batches used for these nonclinical and clinical studies is considered qualified.

If a new impurity appears or if an existing impurity is present at a level significantly higher than in the qualified batches, further action is required. This could involve either modifying the manufacturing process to reduce the impurity level or conducting specific toxicology studies on the impurity. Such studies generally involve a minimum of one genotoxicity assay. researcher.life A standard battery for genotoxicity includes a test for gene mutations and a test for chromosomal aberrations, both typically conducted in vitro. researcher.life

Justification of Acceptance Criteria Based on Safety Data

Acceptance criteria for any impurity are the limits at or below which the impurity is considered acceptable in the final drug substance or product. The justification for these criteria is a critical component of a regulatory submission and must be based on sound scientific principles and safety data.

For non-mutagenic impurities, the ICH Q3A/B guidelines establish qualification thresholds based on the maximum daily dose (MDD) of the drug. An impurity is generally considered qualified if it is present at or below these thresholds.

ICH Q3A/B Qualification Thresholds
Maximum Daily Dose Qualification Threshold
≤ 2 g/day 0.15% or 1.0 mg per day total daily intake (whichever is lower)
> 2 g/day 0.05%
This table shows the thresholds at which an impurity must be toxicologically qualified, according to ICH Q3A/B guidelines.

The establishment of an acceptance criterion for this compound would be set no higher than the level justified by safety data and consistent with the level achievable by the manufacturing process. fda.gov.tw The levels of impurities in Avanafil are controlled by appropriate specification limits that have been supported by toxicological studies. tga.gov.au This ensures that while normal manufacturing and analytical variations are accounted for, the impurity levels remain within safe limits.

Control Strategies and Regulatory Compliance for Avanafil Impurity 26

Process Development and Optimization for Impurity 26 Reduction

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, mandated by regulatory agencies to ensure the safety and efficacy of the final product. rsc.org Avanafil (B1665834) Impurity 26, identified as (S)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-4-((4-methylbenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide, is a process-related impurity of Avanafil. synzeal.comcleanchemlab.com Its structure is highly analogous to the Avanafil molecule, with the key difference being the substitution of a methyl group for the chloro group on the benzylamine (B48309) moiety. This structural similarity suggests its origin is tied directly to the starting materials used in the synthesis.

Strategies to reduce the formation of Avanafil Impurity 26 are centered on a comprehensive understanding of the manufacturing process, from raw material selection to final purification. These strategies involve modifying the synthetic pathway, fine-tuning reaction parameters, enhancing purification methods, and implementing stringent controls on starting materials.

FeatureAvanafilThis compound
Chemical Name (S)-4-[(3-Chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinylmethyl)-5-pyrimidinecarboxamide(S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methylbenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide synzeal.comcleanchemlab.com
Molecular Formula C23H26ClN7O3 allmpus.comC23H27N7O2 synzeal.com
Key Structural Difference Contains a 3-chloro-4-methoxybenzyl groupContains a 4-methylbenzyl group synzeal.comcleanchemlab.com

Modification of Synthetic Routes

The synthetic route chosen for an API is fundamental to its impurity profile. nih.gov The formation of Impurity 26 is intrinsically linked to the presence of a methyl-substituted analogue in a key starting material.

Research into Avanafil synthesis reveals several established routes. google.comgoogle.com A common pathway involves the condensation of a pyrimidine (B1678525) derivative with (S)-prolinol and 3-chloro-4-methoxybenzylamine. mdpi.com The introduction of Impurity 26 likely occurs when the 3-chloro-4-methoxybenzylamine starting material is contaminated with 4-methylbenzylamine (B130917).

To mitigate this, process development can focus on:

Designing Novel Routes: Crafting synthetic pathways that utilize different intermediates can avoid the use of potentially contaminated raw materials altogether. Some patented processes aim to create Avanafil that is "substantially free from impurities" by employing novel intermediates, thereby designing out the potential for specific impurities to form. google.com

Intermediate Purification: Introducing robust purification steps for key intermediates can remove the impurity precursor before it is incorporated into the final Avanafil structure. For instance, if the impurity is present in the 3-chloro-4-methoxybenzylamine, this raw material could be purified before use, or the intermediate formed immediately after its reaction could be isolated and purified to remove the Impurity 26 analogue.

Optimization of Reaction Conditions

Optimizing reaction parameters is a crucial tool for minimizing the formation of process-related impurities. rsc.org While Impurity 26 primarily arises from a contaminated raw material, reaction conditions can sometimes be tuned to favor the reaction of the desired material over the impurity, although this is challenging with structurally similar molecules.

Key parameters that can be optimized include:

Temperature: Controlling the reaction temperature is critical. For instance, in related syntheses, chlorination steps are carefully maintained at 25-30°C, while crystallization is performed at cooler temperatures like 0-5°C to maximize purity. google.com

pH: Adjusting the pH of the reaction mixture can influence reaction kinetics and the solubility of reactants and products, which can be leveraged to control impurity formation and facilitate removal. rsc.orgresearchgate.net

Reagent Stoichiometry: Carefully controlling the molar ratios of reactants and reagents, such as condensing agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT), can ensure complete reaction and minimize side products. rsc.orgnih.gov

Solvent System: The choice of solvent can impact reaction rates and selectivity, potentially influencing the relative reactivity of Avanafil's precursor versus the Impurity 26 precursor.

Improved Purification Techniques

Since Avanafil and Impurity 26 are structurally very similar, separating them requires efficient purification techniques.

Crystallization: This is a common method for purifying the final API. Process research focuses on identifying suitable solvent systems (e.g., methanol, ethanol, aqueous isopropanol (B130326), ethyl acetate) and optimizing conditions like temperature and cooling rates to selectively crystallize the pure API, leaving impurities behind in the mother liquor. google.comgoogle.comnewdrugapprovals.org One patented process highlights dissolving crude Avanafil in aqueous isopropanol and cooling to 0-5°C to precipitate the pure solid, a method claimed to avoid the formation of degradation impurities. google.com

Chromatography: For impurities that are difficult to remove by crystallization, chromatographic purification is a powerful alternative. High-Performance Liquid Chromatography (HPLC) is a standard analytical tool for detecting and quantifying impurities and can be scaled up to a preparative level for purification. nih.govresearchgate.net Given the structural similarity, a well-developed reversed-phase HPLC method would be highly effective at resolving Avanafil from Impurity 26.

Selection of Raw Materials

The most direct and effective strategy for controlling Impurity 26 is through stringent control of the starting materials. nih.gov The origin of this specific impurity is almost certainly the presence of 4-methylbenzylamine in the 3-chloro-4-methoxybenzylamine raw material.

Control strategies include:

Supplier Qualification: Sourcing raw materials from qualified vendors with robust process controls and a proven ability to limit this specific impurity.

Stringent Specifications: Establishing strict acceptance criteria for incoming raw materials, including a specific limit for 4-methylbenzylamine.

Analytical Testing: Implementing a validated analytical method to test each batch of 3-chloro-4-methoxybenzylamine for the presence of 4-methylbenzylamine before it is released for use in manufacturing. This is a fundamental aspect of quality control, as noted in regulatory filings which state that specifications and control methods for starting materials are well-defined. tga.gov.au

Control StrategyApplication PointRationale for Impurity 26 Reduction
Modification of Synthetic Route Process DesignDesign out the use of the raw material that introduces the impurity precursor.
Optimization of Reaction Conditions Synthesis StepFine-tune parameters (temperature, pH) to potentially disfavor the reaction of the impurity precursor.
Improved Purification Techniques Downstream ProcessingRemove Impurity 26 from the final API using methods like crystallization or chromatography. google.com
Selection of Raw Materials Material SourcingPrevent the impurity precursor (4-methylbenzylamine) from entering the manufacturing process. nih.govtga.gov.au

In-Process Controls and Specifications for Impurity 26

In-process controls (IPCs) are tests performed during the manufacturing process to monitor and, if necessary, adjust the process to ensure the intermediate and final product conform to their specifications. tga.gov.au For an impurity like Impurity 26, which is introduced early in the synthesis, IPCs are vital for early detection and control.

Monitoring at Intermediate Stages

Monitoring for Impurity 26 and its precursors should not be left until the final API stage. Implementing checks at critical intermediate stages is a more efficient and cost-effective approach.

The logical point for an IPC is after the reaction step involving 3-chloro-4-methoxybenzylamine. At this stage, an intermediate of Impurity 26 will have been formed alongside the desired Avanafil intermediate.

Implementation of IPC Monitoring:

Sampling: A representative sample of the reaction mixture is taken after the condensation step is complete.

Analysis: The sample is analyzed using a validated, stability-indicating analytical method, such as UPLC or HPLC, that can effectively separate the desired intermediate from the Impurity 26 intermediate. rsc.orgnih.gov

Specification: A pre-defined limit for the intermediate of Impurity 26 is established. This limit is based on the process's capability and the level required to ensure the final API will meet its specification.

Action: If the IPC sample exceeds the specification, the batch can be held pending an investigation. Corrective actions might include reprocessing the intermediate material to remove the impurity or rejecting the batch before investing further time and resources.

This proactive approach prevents the propagation of the impurity through subsequent synthetic steps, ensuring the quality of the final Avanafil product.

ParameterDescription
IPC Checkpoint Post-condensation with 3-chloro-4-methoxybenzylamine
Analyte to Monitor Intermediate of this compound
Analytical Method Validated UPLC/HPLC method capable of resolving intermediates rsc.orgnih.gov
Acceptance Criterion e.g., Not More Than 0.10%
Action if OOS (Out of Specification) Quarantine batch, investigate, consider reprocessing or rejection

Limits for Impurity 26 in Starting Materials and Intermediates

A fundamental strategy for controlling impurities in a final drug substance is to manage the quality of the materials used in its synthesis. veeprho.com This involves setting appropriate limits for impurities in starting materials and intermediates that may be carried through the manufacturing process. grace.com

The formation of this compound can be linked to the synthetic route of Avanafil. A thorough understanding of the manufacturing process allows for the identification of steps where this impurity might be formed or introduced. veeprho.com Control strategies include:

Sourcing and Specification: Establishing strict specifications for all raw materials and intermediates. Manufacturers must understand the impurity profile of their starting materials to control downstream impurities. grace.com

In-Process Controls: Implementing in-process testing at critical steps to monitor and control the levels of Impurity 26. This ensures that any excursion from desired process parameters is detected and corrected before the final steps of the synthesis. veeprho.com

Process Optimization: Designing the synthesis and purification steps to minimize the formation of Impurity 26 and to effectively remove it if it is formed. This is a core principle of Quality by Design (QbD). grace.com

While the specific numerical limits for this compound in the starting materials and intermediates of Avanafil are proprietary to the manufacturer, they are established based on a risk assessment and process capability studies. The goal is to ensure that the level of this impurity is sufficiently low in the early stages so that the final Active Pharmaceutical Ingredient (API) consistently meets its stringent quality specifications.

Setting Specification Limits for this compound in Drug Substance and Drug Product

The establishment of acceptance criteria for any given impurity is a critical quality attribute for both the drug substance (API) and the final drug product. veeprho.com These limits are guided by the International Council for Harmonisation (ICH) guidelines Q3A and Q3B, which provide a framework based on the maximum daily dose (MDD) of the drug. americanpharmaceuticalreview.comtandfonline.com For Avanafil, with dosage strengths up to 200 mg and a maximum recommended dosing frequency of once per day, the MDD is 200 mg. fda.gov.tw

The thresholds for reporting, identifying, and qualifying impurities are key components of this framework. pharmagrowthhub.com

Reporting Thresholds

The reporting threshold is the level above which an impurity must be reported in a regulatory submission. ich.org It is linked to the analytical capability of the methods used to detect impurities. americanpharmaceuticalreview.com For a drug with an MDD between 10 mg and 2 g, the reporting threshold is >0.05%. edqm.eu

Identification Thresholds

The identification threshold is the level above which the chemical structure of an impurity must be determined. pharmagrowthhub.comuspnf.com If an impurity level exceeds this threshold, it cannot remain unidentified. pharmagrowthhub.com According to ICH Q3A/Q3B guidelines, for a drug with an MDD >10 mg - 2 g, the identification threshold is the lower of 0.2% or a total daily intake (TDI) of 2 mg. ikev.org

Qualification Thresholds

The qualification threshold is the limit above which an impurity's biological safety must be established. americanpharmaceuticalreview.comich.org Qualification involves acquiring and evaluating data to ensure the safety of an individual impurity at the specified level. fda.gov For a drug with an MDD >10 mg - 2 g, the qualification threshold is the lower of 0.2% or a TDI of 2 mg. ikev.org Any impurity present in a new drug substance at a level that has been adequately tested in safety and clinical studies is considered qualified. fda.gov

Interactive Table: ICH Thresholds for Impurities in Avanafil (MDD = 200 mg)

Threshold Type ICH Guideline (Q3A/Q3B) Value for Avanafil (MDD >10 mg - 2 g)
Reporting > 0.05% > 0.05%
Identification > 0.2% or 2 mg TDI (whichever is lower) > 0.2%
Qualification > 0.2% or 2 mg TDI (whichever is lower) > 0.2%

This table is based on ICH guidelines for a drug with a maximum daily dose (MDD) of 200 mg. ikev.orgfda.gov

Considerations for Drug Product Impurity Specifications

When setting specifications for this compound in the final drug product, several factors beyond the API specifications must be considered. The ICH Q3B guideline specifically addresses impurities that arise during the manufacturing of the drug product or during storage, known as degradation products. europa.eu

Key considerations include:

Degradation Products: It must be determined if this compound is a degradation product formed during the drug product's shelf-life. Stability studies under various conditions are performed to identify any increase in this impurity over time. ikev.org If it is also a degradation product, its level must be included in the total degradation product limit. ich.org

Interaction with Excipients: The potential for the Avanafil API to react with excipients used in the tablet formulation must be assessed, as such reactions could form new impurities or increase the level of existing ones. europa.eu

Manufacturing Process: The drug product manufacturing process itself (e.g., granulation, compression, coating) could potentially impact the impurity profile.

Shelf-Life: The acceptance criteria for the drug product must be set to ensure that the level of this compound does not exceed the qualification threshold at any point during the product's proposed shelf-life. veeprho.com

Process impurities from the drug substance synthesis, like Impurity 26, are normally controlled during the API testing and are not typically included in the drug product specification unless they are also found to be degradation products. ich.org

Regulatory Filings and Compliance for Impurity 26

For regulatory approval, such as in an Abbreviated New Drug Application (ANDA), a comprehensive data package on impurities is required. aquigenbio.comaquigenbio.com For this compound, this documentation demonstrates a robust control strategy and ensures product quality and safety.

The regulatory filing must include:

Characterization Data: The impurity must be clearly identified. Reference standards for this compound are used for this purpose, enabling method development, validation, and quality control. synzeal.comcleanchemlab.com

Analytical Procedures: The application must include documented evidence that the analytical procedures used to detect and quantify Impurity 26 are validated and suitable for their intended purpose, as per ICH Q2 guidelines. fda.goveuropa.eu

Batch Analysis Data: Data from multiple representative batches of the API and drug product must be provided to demonstrate the consistency of the manufacturing process and the ability to control the impurity within the proposed limits. ich.org

Justification of Specifications: A rationale for the proposed acceptance criteria for this compound must be provided. This justification is based on safety data, ICH thresholds, and the manufacturer's process capability. ich.org

Compliance with these regulatory requirements ensures that every batch of the drug product released to the market is safe, effective, and of high quality. contractpharma.com

Submission of Impurity Data to Regulatory Authorities (e.g., FDA, EMA)

For the approval of Avanafil (marketed as Stendra in the U.S. and Spedra in the E.U.), manufacturers are required to submit a comprehensive data package on the impurity profile to regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). dovepress.com This information is a core component of the Chemistry, Manufacturing, and Controls (CMC) section of a New Drug Application (NDA).

The submission must include a detailed discussion of all potential and actual impurities that are most likely to arise during the synthesis, purification, and storage of the Avanafil drug substance. researchgate.net This involves:

Identification and Characterization: Utilizing analytical techniques like UPLC-MS to identify the structure of impurities. researchgate.netnih.gov For any impurity present above the identification threshold set by international guidelines, its structure must be elucidated.

Analytical Procedures: Providing details of the validated analytical methods used for detecting and quantifying impurities. cleanchemlab.comaquigenbio.com These methods must be proven to be specific, accurate, precise, and sensitive enough for their intended purpose. nih.gov

Batch Analysis Data: Reporting the levels of impurities found in various batches of the Avanafil active pharmaceutical ingredient (API) manufactured during development and for the proposed commercial process. researchgate.net This demonstrates process consistency and control.

Justification of Limits: Establishing and justifying proposed acceptance criteria (limits) for each specified impurity in both the drug substance and the final drug product.

The FDA and EMA review this data to ensure that the impurity profile is well-understood and that the proposed controls are adequate to ensure the safety and quality of the drug product throughout its lifecycle. dovepress.comusp.org

Adherence to International Harmonized Guidelines (ICH Q3A, Q3B, M7)

Compliance with the International Council for Harmonisation (ICH) quality guidelines is fundamental for global regulatory approval. For Avanafil and its impurities, including Impurity 26, three guidelines are paramount: ICH Q3A, ICH Q3B, and ICH M7.

ICH Q3A and Q3B: Impurities in New Drug Substances and New Drug Products

ICH Q3A(R2) and Q3B(R2) provide a framework for controlling impurities in the API and the finished pharmaceutical, respectively. researchgate.netalentris.org They establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug. Since the MDD of Avanafil is 200 mg, specific thresholds apply. nih.gov

Any impurity found at a level greater than 0.05% must be reported, and any impurity exceeding 0.10% or a total daily intake of 1.0 mg (whichever is lower) must have its structure identified and be qualified. aozeal.com Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at the specified level. researchgate.net Studies on Avanafil have identified several process-related impurities (Imp A-D) at levels between 0.29% and 1.63%, necessitating their identification and control per these guidelines. researchgate.netnih.gov

ICH Q3A/Q3B Thresholds for Avanafil (MDD = 200 mg)
ThresholdLimit (as a percentage of drug substance)Action Required for Impurity 26
Reporting Threshold0.05%Report level if found at or above this concentration in a batch.
Identification Threshold0.10%Determine the chemical structure if found at or above this level.
Qualification Threshold0.15%Establish safety data if found at or above this level.

ICH M7: Assessment and Control of Mutagenic Impurities

ICH M7 provides a framework for assessing and limiting impurities with mutagenic potential, which could pose a carcinogenic risk. researcher.life The guideline uses a combination of computational (in silico) and experimental testing to classify impurities.

A study on potential genotoxic impurities in Avanafil (Imp-E and Imp-F), which could arise from reagents used in synthesis, illustrates the application of ICH M7. researcher.life The process involved:

Computational Assessment: Using two complementary (Q)SAR systems (expert rule-based and statistical) to predict mutagenic potential. In the study, one impurity was suspected to be positive. researcher.life

Experimental Testing: Performing a bacterial reverse mutation (Ames) test to confirm the in silico prediction.

Classification and Control: The Ames test results for both impurities were negative. researcher.life This allowed them to be classified as Class 5 (non-mutagenic impurities) under ICH M7, meaning they can be controlled at the same limits as non-genotoxic impurities under ICH Q3A/B. researcher.life

Any new impurity like this compound would undergo a similar assessment to determine its mutagenic potential and establish an appropriate control limit.

ICH M7 Classification and Control Actions
ClassDescriptionControl Action
Class 1Known mutagenic carcinogensControl at or below compound-specific acceptable limit.
Class 2Known mutagens, unknown carcinogenic potentialControl at or below the Threshold of Toxicological Concern (TTC).
Class 3Alerting structure, no mutagenicity dataControl at or below the TTC, or conduct Ames test.
Class 4Alerting structure with data indicating it is non-mutagenicTreat as a non-mutagenic impurity (control per ICH Q3A/B).
Class 5No structural alert, or alerting structure with no mutagenicityTreat as a non-mutagenic impurity (control per ICH Q3A/B).

Risk Management Plans for Impurities

A proactive approach to impurity control is managed through Quality Risk Management (QRM), a systematic process for the assessment, control, communication, and review of quality risks. researchgate.net For an impurity like this compound, a QRM approach ensures that it is controlled throughout the product lifecycle. researchgate.net

The key steps in this process include:

Risk Identification: Thoroughly understanding the manufacturing process to identify all potential sources of the impurity. This includes evaluating starting materials, intermediates, reagents, and potential degradation pathways.

Risk Analysis: Evaluating the probability of the impurity forming and the severity of its potential harm. This analysis relies on process knowledge and toxicological data, such as that generated under the ICH M7 framework.

Risk Control: Implementing strategies to reduce the risk to an acceptable level. This can involve optimizing reaction conditions, adding purification steps, or setting stringent specifications for raw materials and the final product.

Risk Review and Communication: Continuously reviewing the effectiveness of control measures and communicating risks to all stakeholders, including regulatory authorities.

This proactive risk-based approach is more effective than simply testing batches at the end of the process and is a cornerstone of modern pharmaceutical manufacturing. researchgate.net

Post-Market Surveillance and Continuous Monitoring of Impurity 26

The control of this compound does not end once the drug is approved. Manufacturers must conduct post-market surveillance to ensure the quality and safety of the product available to patients. edaegypt.gov.egedaegypt.gov.eg This is a regulatory requirement and involves several ongoing activities.

Stability Testing: Commercial batches of Avanafil are placed on a formal stability testing program to monitor impurity levels over the product's shelf life. This helps detect any new degradation products or changes in the levels of existing impurities like Impurity 26.

Process Monitoring: Continuous monitoring and validation of the manufacturing process ensure that it remains in a state of control and does not lead to an increase in impurity formation.

Complaint and Adverse Event Monitoring: Any market complaints or adverse event reports related to product quality are thoroughly investigated. edaegypt.gov.eg If an investigation points to an impurity as a potential cause, further action is required.

Regulatory Reporting: The results of stability studies and any significant changes or trends in the impurity profile are reported to regulatory authorities through documents such as Annual Reports in the U.S. or Periodic Safety Update Reports (PSURs) in the E.U.

Recent global concerns over nitrosamine (B1359907) impurities have highlighted the importance of robust post-market surveillance programs that can quickly identify and mitigate risks that may not have been fully apparent during initial drug development. usp.org

Future Directions in Research on Avanafil Impurities

Development of Novel Analytical Technologies for Trace Impurity Detection

The detection and quantification of trace-level impurities in active pharmaceutical ingredients (APIs) and finished drug products represent a significant analytical challenge. instem.comresearchgate.net Current methodologies for impurity profiling, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are robust but face limitations in sensitivity and resolution for exceedingly low-level impurities. nih.govamazonaws.com

Future research should prioritize the development and validation of more advanced and sensitive analytical techniques. Ultra-High-Performance Liquid Chromatography (UPLC) offers faster analysis times and improved resolution, and its application in the analysis of Avanafil (B1665834) and its process-related impurities has already been explored. nih.govnih.gov Further advancements could involve the use of novel stationary phases and smaller particle sizes to enhance separation efficiency.

Hyphenated techniques such as LC-MS-MS and the use of high-resolution mass spectrometry (HRMS) are becoming increasingly important for the structural elucidation of unknown impurities present at trace levels. frontiersin.orgmdpi.com Capillary electrophoresis (CE) and supercritical fluid chromatography (SFC) also present as promising green analytical alternatives, offering different selectivity and potentially reducing solvent consumption. instem.comnih.gov The development of methods using these technologies, specifically tailored for Avanafil impurity 26, would be a significant step forward. This would enable more precise monitoring during synthesis and in the final drug product, ensuring compliance with stringent regulatory limits.

A key area of future development will be the creation of analytical methods capable of detecting not just known impurities like impurity 26, but also of identifying novel, unanticipated degradation products that may form under various stress conditions. microtrac.com This requires a proactive approach to analytical science, moving beyond routine testing to predictive and investigative analysis.

Advanced Computational Toxicology and In Silico Modeling

In recent years, computational toxicology has emerged as a powerful tool for predicting the potential toxicity of pharmaceutical impurities, thereby reducing the need for extensive and costly in vivo studies. lhasalimited.orgceon.rs For this compound, the application of advanced in silico modeling is a critical future direction.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational toxicology. ceon.rs Software platforms such as Derek Nexus, Sarah Nexus, and Leadscope utilize expert rule-based and statistical-based approaches to predict various toxicological endpoints, including mutagenicity, carcinogenicity, and skin sensitization. instem.comlhasalimited.org A study has already been conducted on the in-silico toxicity prediction of Avanafil and its degradation products, suggesting that the physicochemical parameters of the impurities were within acceptable limits. nih.govresearchgate.netnmims.edu

Future research should focus on building more refined and specific QSAR models for pyrimidine-5-carboxamide derivatives, the chemical class to which Avanafil and its impurity 26 belong. This would involve expanding the training datasets of these models with more compounds of similar structure and known toxicological profiles. pharmtech.com

Furthermore, physiologically based pharmacokinetic (PBPK) modeling can be employed to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound. frontiersin.org This would provide valuable insights into its potential for accumulation in the body and help in setting safe exposure limits. The integration of data from in silico predictions with in vitro testing will provide a more comprehensive and reliable assessment of the toxicological risk posed by this impurity. nih.gov

Table 1: Key In Silico Toxicology Software and Their Applications

Software/PlatformTypeKey Applications in Impurity Assessment
Derek Nexus Expert Rule-BasedPrediction of mutagenicity and other toxicological endpoints based on structural alerts.
Sarah Nexus Statistical-BasedComplements Derek Nexus for mutagenicity prediction using a statistical model.
Leadscope Model Applier Statistical & Expert-BasedPredictive models for various toxicities, including those relevant to the ICH M7 guideline for mutagenic impurities. instem.com
OECD QSAR Toolbox QSAR ApplicationPredicts toxicity by grouping chemicals into categories and filling data gaps. frontiersin.org
pkCSM Predictive ModelingPredicts ADME properties of small molecules. frontiersin.org

Mechanistic Understanding of Impurity Reactivity and Degradation Kinetics

A thorough understanding of how and why this compound is formed and how it behaves over time is crucial for controlling its levels in the drug product. Future research should therefore focus on the mechanistic pathways of its formation and its degradation kinetics.

Avanafil itself has functional groups, such as an amide and an aryl chloride, that are susceptible to hydrolysis and photodecomposition. researchgate.net Stress testing studies on Avanafil have shown it degrades under acidic, oxidative, thermal, and humidity conditions. microtrac.comresearchgate.net It is plausible that Impurity 26, being structurally similar, may also be susceptible to similar degradation pathways.

The pyrimidine (B1678525) ring is a core structure in many biologically active compounds and its degradation has been studied. The degradation of pyrimidine derivatives can occur through reductive or oxidative pathways, often initiated by altering the C5-C6 double bond. nih.govumich.eduasm.org Studies on the thermal decomposition of novel pyrimidine derivatives have shown that the stability and decomposition kinetics are highly dependent on the nature and position of substituents on the pyrimidine ring. europa.eu

Future research should involve detailed kinetic studies to determine the rate of formation and degradation of Impurity 26 under various conditions (pH, temperature, light, and in the presence of different excipients). This could involve techniques like time-resolved spectroscopy to study the photodegradation kinetics. nih.gov Elucidating the precise chemical reactions and intermediates involved will allow for the development of more effective control strategies during manufacturing and storage.

Table 2: Potential Degradation Pathways for Pyrimidine Derivatives

Degradation PathwayDescriptionPotential Relevance to this compound
Hydrolysis Cleavage of chemical bonds by the addition of water.The amide linkage in Impurity 26 could be susceptible to hydrolysis. researchgate.net
Oxidation Reaction involving the loss of electrons or an increase in oxidation state.The pyrimidine and other nitrogen-containing rings could be sites of oxidation. nih.gov
Photodegradation Degradation caused by exposure to light.Aromatic and heterocyclic rings are often photoreactive. researchgate.net
Reductive Degradation A catabolic pathway for pyrimidines involving reduction of the ring. umich.eduThis is a known pathway for pyrimidine catabolism in biological systems and could be relevant for metabolic studies.
Oxidative Degradation An alternative catabolic pathway involving oxidation of the pyrimidine ring. umich.eduAnother potential metabolic pathway.

Impact of Impurity 26 on Long-Term Stability of Avanafil Formulations

The presence of impurities can have a significant impact on the long-term stability of pharmaceutical formulations. researchgate.net They can act as catalysts for the degradation of the API, interact with excipients, or lead to changes in the physical properties of the dosage form, such as color, dissolution rate, and hardness. microtrac.comtamu.edu

Future research must investigate the specific impact of this compound on the stability of Avanafil tablets. Long-term stability studies, conducted under various temperature and humidity conditions as per ICH guidelines, should be performed on Avanafil formulations spiked with known concentrations of Impurity 26. rsc.org These studies should monitor not only the degradation of Avanafil but also the formation of any new degradation products that may arise from the interaction between Avanafil, Impurity 26, and the excipients.

The choice of excipients can also play a crucial role in the stability of the final product. researchgate.net Therefore, compatibility studies between Impurity 26 and the individual excipients used in Avanafil formulations should be conducted. This will help to identify any potential interactions that could compromise the stability of the drug product over its shelf life. The ultimate goal is to ensure that the presence of Impurity 26, even at acceptable levels, does not adversely affect the quality, safety, and efficacy of Avanafil throughout its intended shelf-life. tamu.edu

Exploration of Structure-Activity Relationships for Impurity 26 and Related Compounds

Structure-activity relationship (SAR) studies are fundamental in drug discovery and development, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov While the primary focus of SAR is often on enhancing the efficacy of a lead compound, it is also a valuable tool for understanding the potential pharmacological activity of impurities.

Avanafil is a potent and selective inhibitor of PDE5. asm.orgnih.gov Its chemical structure is optimized for binding to the active site of this enzyme. This compound shares the core pyrimidine-5-carboxamide scaffold with Avanafil but has a methylbenzyl group instead of a chloro-methoxybenzyl group. This structural difference could potentially alter its binding affinity and selectivity for PDE5 and other phosphodiesterases.

Future research should involve the synthesis of this compound and a series of structurally related analogs to systematically explore the SAR. These compounds should be tested in in vitro assays to determine their inhibitory activity against PDE5 and a panel of other PDE isoenzymes. researchgate.net This will help to determine if Impurity 26 retains any significant pharmacological activity.

Q & A

Q. What analytical methods are recommended for identifying and characterizing Avanafil Impurity 26?

this compound can be identified using Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (LC-MS/MS) to determine its molecular weight and fragmentation patterns . Structural elucidation is further achieved through nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, which provide detailed information on proton environments and carbon frameworks. For example, methylthio and methoxy groups in Impurity 26 are confirmed via distinct NMR signals (δ = 2.45 and 3.82 for methylthio and methoxy protons, respectively) .

Q. How is this compound synthesized for reference standard preparation?

Impurity 26 is synthesized through controlled hydrolysis and condensation reactions during avanafil synthesis. Key steps involve using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (hydroxybenzotriazole) to facilitate coupling reactions. The synthetic pathway must be optimized to avoid over- or under-reaction, ensuring the impurity’s structural fidelity. Post-synthesis, purity is verified via UPLC and elemental analysis (e.g., C, H, N content) .

Q. What are the critical parameters for validating an analytical method to quantify Impurity 26?

Method validation requires specificity (no interference from avanafil or other impurities), linearity (R2^2 ≥ 0.995 over the detection range), accuracy (recovery 90–110%), and precision (RSD < 2%). Limits of detection (LOD) and quantification (LOQ) should be established using signal-to-noise ratios (e.g., LOD = 0.05% w/w). Robustness testing under varied pH, temperature, and mobile phase conditions is also essential .

Q. How can researchers distinguish Impurity 26 from structurally similar avanafil byproducts?

High-resolution mass spectrometry (HRMS) and tandem MS/MS fragmentation patterns are critical. For example, Impurity 26 exhibits a [M+H]+^+ peak at m/z 858.0 and a unique daughter ion at m/z 466, which differentiates it from avanafil (m/z 484) and other impurities. Comparative NMR analysis of aromatic proton regions and heterocyclic substituents further aids differentiation .

Q. What stability studies are required for Impurity 26 under varying storage conditions?

Accelerated stability studies should assess degradation under heat (40–60°C), humidity (75% RH), and light exposure (ICH Q1B). Samples are analyzed at intervals (e.g., 0, 1, 3, 6 months) using UPLC to monitor purity changes. Solution stability in solvents like methanol or DMSO must also be evaluated to ensure reference standard integrity .

Advanced Research Questions

Q. What mechanistic pathways lead to the formation of this compound during synthesis?

Impurity 26 arises from esterification between avanafil and a reactive intermediate (M6) under acidic or high-temperature conditions. The reaction involves nucleophilic attack by avanafil’s hydroxyl group on M6’s carbonyl carbon. Kinetic studies using reaction calorimetry can map impurity formation rates, while quenching experiments at intermediate steps help minimize its generation .

Q. How do multivariate chemometric approaches improve impurity profiling of this compound?

Multivariate methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) optimize chromatographic conditions (e.g., column temperature, gradient slope) to resolve co-eluting impurities. For example, Patel et al. (2016) used UV chemometrics to deconvolute overlapping peaks in avanafil matrices, enhancing Impurity 26 quantification accuracy .

Q. What challenges arise in quantifying trace levels of Impurity 26 in avanafil drug substance?

Trace quantification (<0.1%) requires high-sensitivity LC-MS/MS with electrospray ionization (ESI) and multiple reaction monitoring (MRM). Matrix effects from avanafil’s excipients can suppress ionization; this is mitigated using matrix-matched calibration standards or stable isotope-labeled internal standards. Method robustness must be confirmed across multiple production batches .

Q. How can in-silico toxicity prediction tools assess the safety profile of Impurity 26?

Computational tools like Derek Nexus or Toxtree predict genotoxicity by analyzing structural alerts (e.g., nitro groups, aromatic amines). Impurity 26’s ester linkage and lack of mutagenic moieties suggest low risk, but empirical validation via Ames testing is recommended. Cross-referencing with ICH M7 guidelines ensures alignment with regulatory thresholds .

Q. What cross-disciplinary strategies integrate metabolomics and impurity analysis for avanafil quality control?

Metabolomic profiling using LC-HRMS identifies degradation products in biological matrices, which may correlate with process-related impurities like Impurity 26. For example, rat plasma studies after avanafil administration (Kammoun et al., 2020) revealed metabolites sharing structural motifs with Impurity 26, informing impurity control strategies during API synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Avanafil impurity 26
Reactant of Route 2
Reactant of Route 2
Avanafil impurity 26

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.